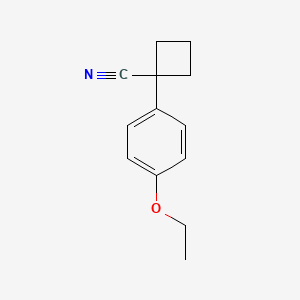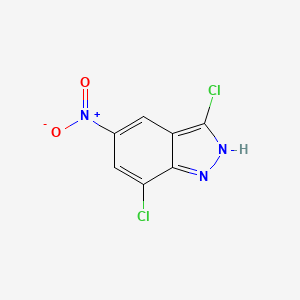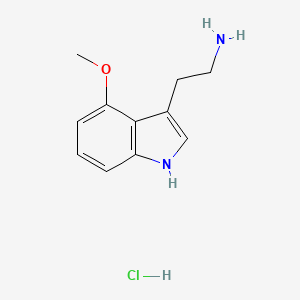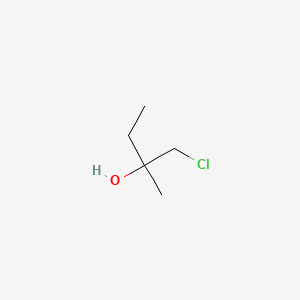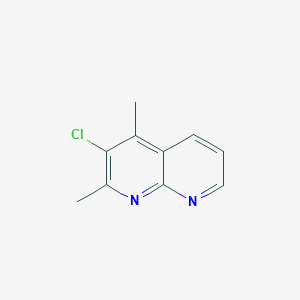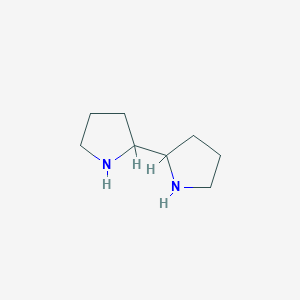
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane
Übersicht
Beschreibung
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, also known as TMD, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. TMD has a distinctive structure that allows it to act as a fluorescent probe for detecting and imaging biological molecules.
Wirkmechanismus
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane works by binding to biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of this process is not fully understood, but it is believed that (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane binds to the target molecule through its boronic acid group, causing a change in the electronic structure of the molecule that results in fluorescence.
Biochemical and Physiological Effects:
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to be non-toxic and has no significant effects on cellular viability or function. It has been used in live-cell imaging studies to visualize cellular processes without interfering with normal cellular function. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been shown to have good photostability, allowing for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is its high sensitivity and selectivity for biological molecules. It can be used to detect and image specific targets with high accuracy, making it a valuable tool in scientific research. However, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has some limitations, including its relatively high cost and the need for specialized equipment for imaging studies. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in scientific research. One area of interest is the development of new (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane derivatives with improved properties, such as increased solubility and lower cost. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could also be used in combination with other imaging techniques, such as electron microscopy, to provide more comprehensive information about cellular processes. Finally, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could be used in drug delivery systems, where it could be used to target specific cells or tissues for drug delivery.
Wissenschaftliche Forschungsanwendungen
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying cellular processes and disease mechanisms. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their ability to bind to specific targets.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-2-phenylethenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAINKADEARZLZ-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




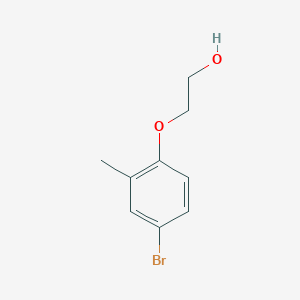
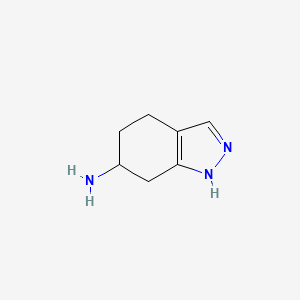
![(2R)-4-Methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B3281866.png)

